molecular formula C9H8BrNO2 B12881111 4-(Bromomethyl)-2-methoxybenzo[d]oxazole

4-(Bromomethyl)-2-methoxybenzo[d]oxazole

Cat. No.: B12881111
M. Wt: 242.07 g/mol
InChI Key: RMEZYKSELOTNPS-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methoxybenzo[d]oxazole is a heterocyclic compound with the molecular formula C9H8BrNO2. It is a derivative of benzoxazole, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The presence of a bromomethyl group and a methoxy group on the benzoxazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methoxybenzo[d]oxazole typically involves the bromination of 2-methoxybenzo[d]oxazole. One common method is the reaction of 2-methoxybenzo[d]oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:

  • Dissolve 2-methoxybenzo[d]oxazole in an appropriate solvent such as dichloromethane.
  • Add N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to the solution.
  • Reflux the mixture for several hours until the reaction is complete.
  • Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methoxybenzo[d]oxazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Bromomethyl)-2-methoxybenzo[d]oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological processes. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2-methoxybenzo[d]oxazole: Similar structure with a chloromethyl group instead of a bromomethyl group.

    4-(Methyl)-2-methoxybenzo[d]oxazole: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

    2-Methoxybenzo[d]oxazole: Lacks the bromomethyl group, resulting in different reactivity and applications.

Uniqueness

4-(Bromomethyl)-2-methoxybenzo[d]oxazole is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and biological activity. The bromomethyl group allows for versatile chemical modifications, while the methoxy group enhances the compound’s solubility and bioavailability .

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

4-(bromomethyl)-2-methoxy-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO2/c1-12-9-11-8-6(5-10)3-2-4-7(8)13-9/h2-4H,5H2,1H3

InChI Key

RMEZYKSELOTNPS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC=C2O1)CBr

Origin of Product

United States

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